molecular formula C21H29N5 B6446182 4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2640960-08-1

4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6446182
CAS No.: 2640960-08-1
M. Wt: 351.5 g/mol
InChI Key: JRDLQNFMVIKOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The reaction conditions often include the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reducing agents such as sodium cyanoborohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory . The molecular pathways involved include the cholinergic neurotransmission system, which plays a crucial role in learning and memory processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-[4-(3-phenylpropyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5/c1-2-7-19(8-3-1)9-6-12-24-15-17-25(18-16-24)20-10-11-22-21(23-20)26-13-4-5-14-26/h1-3,7-8,10-11H,4-6,9,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDLQNFMVIKOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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